molecular formula C16H5ClF6O3 B6311546 1,3-Bis(trifluoromethyl)-9H-xanthen-9-one-6-benzoyl chloride CAS No. 2088942-25-8

1,3-Bis(trifluoromethyl)-9H-xanthen-9-one-6-benzoyl chloride

Cat. No.: B6311546
CAS No.: 2088942-25-8
M. Wt: 394.65 g/mol
InChI Key: OGMFGMBHDWYBIH-UHFFFAOYSA-N
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Description

1,3-Bis(trifluoromethyl)-9H-xanthen-9-one-6-benzoyl chloride is a complex organic compound that features both trifluoromethyl and benzoyl chloride functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(trifluoromethyl)-9H-xanthen-9-one-6-benzoyl chloride typically involves multiple steps, starting from readily available precursors. One common route involves the trifluoromethylation of a xanthene derivative, followed by the introduction of the benzoyl chloride group. The reaction conditions often require the use of strong acids or bases, as well as specific catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(trifluoromethyl)-9H-xanthen-9-one-6-benzoyl chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of simpler derivatives.

    Substitution: The benzoyl chloride group can be substituted with other nucleophiles, leading to a variety of functionalized products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with the benzoyl chloride group under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

1,3-Bis(trifluoromethyl)-9H-xanthen-9-one-6-benzoyl chloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly those containing trifluoromethyl groups.

    Biology: The compound’s unique properties make it useful in the development of new biochemical probes and imaging agents.

    Industry: The compound is used in the production of advanced materials, including polymers and coatings with improved chemical resistance and durability.

Mechanism of Action

The mechanism of action of 1,3-Bis(trifluoromethyl)-9H-xanthen-9-one-6-benzoyl chloride involves its interaction with specific molecular targets. The trifluoromethyl groups can enhance the compound’s lipophilicity and binding affinity to certain proteins or enzymes, leading to its biological effects. The benzoyl chloride group can also participate in covalent bonding with nucleophilic sites on target molecules, further modulating its activity.

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(trifluoromethyl)benzene: A simpler compound with similar trifluoromethyl groups but lacking the xanthene and benzoyl chloride functionalities.

    9H-xanthen-9-one: A xanthene derivative without the trifluoromethyl and benzoyl chloride groups.

    Benzoyl chloride: A basic compound with the benzoyl chloride functional group but lacking the trifluoromethyl and xanthene components.

Uniqueness

1,3-Bis(trifluoromethyl)-9H-xanthen-9-one-6-benzoyl chloride is unique due to the combination of its trifluoromethyl, xanthene, and benzoyl chloride groups. This unique structure imparts distinct chemical and physical properties, making it valuable for a wide range of applications in research and industry.

Properties

IUPAC Name

9-oxo-6,8-bis(trifluoromethyl)xanthene-3-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H5ClF6O3/c17-14(25)6-1-2-8-10(3-6)26-11-5-7(15(18,19)20)4-9(16(21,22)23)12(11)13(8)24/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGMFGMBHDWYBIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)Cl)OC3=CC(=CC(=C3C2=O)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H5ClF6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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